Dual MDK Suppression and PI3K Inhibition
In H441 lung adenocarcinoma cells, treatment with iMDK dose-dependently suppresses the endogenous expression of the oncogenic growth factor MDK, an activity not shared by standard PI3K catalytic inhibitors such as LY294002 or Wortmannin [1]. Unlike genetic knockdown, iMDK shows target selectivity by not suppressing the structurally homologous growth factor Pleiotrophin (PTN) or the angiogenesis factor VEGF [1]. This demonstrates a gain-of-function phenotype beyond simple PI3K catalytic inhibition, making iMDK uniquely capable of simultaneously eliminating a paracrine tumor survival signal and blocking its downstream effector pathway [1].
| Evidence Dimension | Suppression of endogenous MDK protein expression and selectivity against related growth factors |
|---|---|
| Target Compound Data | iMDK dose-dependently suppressed MDK protein; did not inhibit PTN or VEGF expression at active concentrations [1] |
| Comparator Or Baseline | Pan-PI3K inhibitors (e.g., LY294002, Wortmannin): No reported MDK expression suppression; activity is limited to kinase inhibition |
| Quantified Difference | Not applicable (qualitative gain-of-function) |
| Conditions | H441 lung adenocarcinoma cells; 48-hour treatment |
Why This Matters
This dual activity is critical for researchers targeting MDK-driven cancers, as it removes both the growth factor ligand and its downstream PI3K survival signaling, a combined effect unattainable with catalytic PI3K inhibitors alone.
- [1] Hao, H., Maeda, Y., Fukazawa, T., Yamatsuji, T., Takaoka, M., Bao, X.-H., ... & Naomoto, Y. (2013). Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer. PLoS ONE, 8(8), e71093. View Source
